molecular formula C5H9N2O3- B1259869 3-Ureidoisobutyrate(1-)

3-Ureidoisobutyrate(1-)

Cat. No. B1259869
M. Wt: 145.14 g/mol
InChI Key: PHENTZNALBMCQD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-ureidoisobutyrate(1-) is a monocarboxylic acid anion that is the conjugate base of 3-ureidoisobutyric acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a 3-ureidoisobutyric acid.

Scientific Research Applications

DNA Polymerase Interaction with Base Lesions

3-Ureidoisobutyrate has been studied for its impact on DNA polymerase interactions with base lesions. Researchers found that beta-ureidoisobutyric acid, a variant of 3-ureidoisobutyrate, constitutes a strong replicative block in DNA synthesis both in vitro and in vivo, indicating its significant role in DNA damage and repair processes (Ide et al., 1991).

Discovery of β‐Ureidopropionase Deficiency

3-Ureidoisobutyrate played a crucial role in the discovery of a new inborn error of metabolism, β‐ureidopropionase deficiency. NMR spectroscopy of patient urine showing elevated levels of 3‐ureidoisobutyric acid led to this discovery (Moolenaar et al., 2001).

Metabolic Phenotyping in Clinical Studies

In a study focused on metabolic phenotyping in children, 3-ureidoisobutyrate was among the metabolites quantified using 1H NMR spectroscopy. This underlines its significance in understanding individual-specific metabolic profiles (Maitre et al., 2017).

Role in Metabolic Disorders

Research on 3-hydroxyisobutyric aciduria, a disorder involving valine metabolism, has implications for understanding the role of 3-ureidoisobutyrate. Studies focus on the clinical, biochemical, and molecular findings in patients with this metabolic disorder (Sasaki et al., 1998).

Understanding Genetic and Molecular Basis of Disorders

Investigations into disorders such as 3-hydroxyisobutyric aciduria have expanded knowledge on the genetic and molecular basis of metabolic disorders, which may involve compounds like 3-ureidoisobutyrate. These studies delve into the genetic mutations and enzyme deficiencies causing these disorders (Sass et al., 2012).

Novel Treatment Approaches and Pharmacoproteomics

Research also includes the exploration of treatment approaches in conditions like cystic fibrosis, where compounds related to 3-ureidoisobutyrate, such as 4-phenylbutyrate, have shown promise. This is part of the broader field of pharmacoproteomics, examining how various compounds interact with and affect cellular processes (Singh et al., 2006).

properties

Product Name

3-Ureidoisobutyrate(1-)

Molecular Formula

C5H9N2O3-

Molecular Weight

145.14 g/mol

IUPAC Name

3-(carbamoylamino)-2-methylpropanoate

InChI

InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)/p-1

InChI Key

PHENTZNALBMCQD-UHFFFAOYSA-M

Canonical SMILES

CC(CNC(=O)N)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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